molecular formula C5H11Cl2NO2 B6216032 (2S)-2-amino-5-chloropentanoic acid hydrochloride CAS No. 2742623-38-5

(2S)-2-amino-5-chloropentanoic acid hydrochloride

Cat. No.: B6216032
CAS No.: 2742623-38-5
M. Wt: 188.05 g/mol
InChI Key: KFLGICOAYTUSSS-WCCKRBBISA-N
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Description

Contextualizing Amino Acid Analogs in Scientific Inquiry

Amino acid analogs are synthetic compounds that structurally resemble the 22 proteinogenic amino acids but possess modifications to their side chain, backbone, or stereochemistry. fiveable.me These tailored molecules are invaluable tools in scientific research, allowing for the systematic probing of biological processes. By replacing natural amino acids with synthetic analogs, scientists can investigate the specific roles of individual amino acids in protein structure, stability, and function. fiveable.me

The applications of these analogs are extensive. In drug design, they can act as enzyme inhibitors or mimics of natural substrates to modulate biochemical pathways. fiveable.me Their incorporation into peptides can enhance therapeutic properties, such as stability against enzymatic degradation, efficacy, and specificity. fiveable.meacs.org Furthermore, amino acid analogs have been explored as fundamental components in prebiotic chemistry, helping to elucidate potential pathways for the origin of life. royalsocietypublishing.org This strategic modification of life's fundamental building blocks provides researchers with a powerful method to create proteins with novel functions and to design drugs with improved specificity and reduced side effects. fiveable.me

The Significance of Halogenated Amino Acids in Research Paradigms

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into amino acid structures is a particularly powerful strategy in chemical biology and medicinal chemistry. nih.gov Halogenation can profoundly influence the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated. nih.govresearchgate.net These modifications can enhance thermal and proteolytic stability, alter hydrophobicity, and modulate biological activity. nih.gov

A key aspect of halogenation is the ability of the halogen atom to participate in specific non-covalent interactions, most notably the halogen bond. acs.org A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's backbone or side chain. acs.org This interaction is increasingly being harnessed in rational drug design to enhance ligand-receptor binding affinity and specificity. acs.orgnih.gov By strategically placing halogenated amino acids, researchers can create high-affinity ligands for protein targets, leading to the development of more potent and selective therapeutic agents. acs.org

Hierarchical Structural Descriptors and Stereochemical Foundations

The precise structure and three-dimensional arrangement of atoms in (2S)-2-amino-5-chloropentanoic acid hydrochloride are critical to its function and are explicitly defined by established chemical nomenclature.

IdentifierValue
IUPAC NameThis compound
CAS Number2742623-38-5
Molecular FormulaC₅H₁₁Cl₂NO₂
Molecular Weight188.05 g/mol
InChI KeyKFLGICOAYTUSSS-WCCKRBBISA-N

IUPAC Nomenclature and Isomeric Specificity

The systematic name provided by the International Union of Pure and Applied Chemistry (IUPAC) for this compound, This compound , precisely describes its molecular architecture:

Pentanoic acid : This indicates a five-carbon carboxylic acid backbone.

2-amino : An amino group (-NH₂) is attached to the second carbon atom (the α-carbon).

5-chloro : A chlorine atom (-Cl) is attached to the fifth carbon atom.

(2S) : This is a stereochemical descriptor that specifies the absolute configuration at the chiral center, which is the α-carbon (carbon-2). According to the Cahn-Ingold-Prelog priority rules, the four groups attached to this carbon are ranked, and their arrangement determines the "S" (from the Latin sinister, for left) configuration. qmul.ac.uklibretexts.org This specificity is crucial, as different spatial arrangements (isomers) can have vastly different biological effects.

hydrochloride : This indicates that the compound is a salt, formed by the reaction of the basic amino group with hydrochloric acid. This salt formation typically improves the compound's stability and solubility in water. smolecule.com

Chiral Purity and Enantiomeric Considerations in Research

With the exception of glycine (B1666218), all α-amino acids are chiral, meaning they have a non-superimposable mirror image, much like a person's left and right hands. thoughtco.com These mirror-image isomers are called enantiomers. thoughtco.com A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The compound is the (2S)-enantiomer, indicating a high degree of chiral purity . This is a critical consideration in research, particularly in pharmacology. Biological systems, including enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a chiral molecule. veranova.com One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. nih.govresearchgate.net

Therefore, the use of enantiomerically pure compounds is essential for ensuring the safety and efficacy of pharmaceuticals and for obtaining clear, interpretable results in biochemical studies. veranova.comwisdomlib.org Regulatory bodies often require rigorous evaluation of individual enantiomers, making chiral purity a standard requirement in modern drug development. veranova.com

Historical Trajectories and Early Research Endeavors Pertaining to Halogenated Amino Acids

While naturally occurring halogenated amino acids are relatively rare, scientific interest in synthesizing and studying their properties has a notable history. nih.gov Early research focused on creating novel amino acid analogs to understand their potential biological activities. A 1982 patent, for example, described the synthesis of new halogenated α-amino acids containing both fluorine and chlorine or bromine. google.com The research at that time demonstrated that these compounds exhibited potential as insecticides, fungicides, and enzyme inhibitors, showcasing an early recognition of the potent bioactivity that could be achieved through halogenation. google.com The development of various artificial strategies to synthesize these compounds has been crucial for enabling their use in the rational design of more complex molecules for a wide range of applications, from agriculture to medicine. nih.govbohrium.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2742623-38-5

Molecular Formula

C5H11Cl2NO2

Molecular Weight

188.05 g/mol

IUPAC Name

(2S)-2-amino-5-chloropentanoic acid;hydrochloride

InChI

InChI=1S/C5H10ClNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

KFLGICOAYTUSSS-WCCKRBBISA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CCl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CCl.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Amino 5 Chloropentanoic Acid Hydrochloride

Stereoselective Synthesis of (2S)-2-amino-5-chloropentanoic acid hydrochloride

Achieving the desired (S)-configuration at the α-carbon is the most critical challenge in the synthesis of 2-amino-5-chloropentanoic acid hydrochloride. Stereoselective methods are paramount to avoid the formation of racemic mixtures that would require difficult and costly resolution steps.

Enantioselective Approaches: Chiral Auxiliaries and Catalysis

Enantioselective synthesis relies on the use of chiral molecules or catalysts to influence the stereochemical outcome of a reaction. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.comwikipedia.org.

One of the most common strategies for asymmetric α-amino acid synthesis involves the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is attached to glycine to form a substrate where the two faces of the resulting enolate are no longer equivalent. For the synthesis of (2S)-2-amino-5-chloropentanoic acid, this would involve alkylation with a 3-chloropropyl halide. A variety of chiral auxiliaries have been developed for this purpose.

Table 1: Common Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Chiral Auxiliary Typical Application Key Features
Oxazolidinones Diastereoselective alkylation, aldol (B89426) reactions wikipedia.org Popularized by David A. Evans; provides high levels of stereocontrol.
Camphorsultam Diastereoselective reactions wikipedia.org Known as Oppolzer's sultam; offers excellent stereochemical induction.
Pseudoephedrine Asymmetric alkylation wikipedia.org Can be used to generate chiral α-substituted carboxylic acids.
(R)-2-Phenylglycinol Strecker reaction nih.gov Forms a Schiff base, directing the nucleophilic attack of cyanide.

| Arene-Tricarbonyl-Chromium Complexes | Stereoselective alkylation of Schiff bases researchgate.net | Planar chirality and steric hindrance from the Cr(CO)₃ group provide high stereoselectivity. researchgate.net |

A novel approach utilizes planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes as auxiliaries. These complexes generate Schiff bases with glycine esters, and the bulky chromium-tricarbonyl moiety effectively shields one face of the molecule, leading to highly stereoselective alkylation researchgate.net.

Asymmetric catalysis offers an alternative where a small amount of a chiral catalyst generates the desired enantiomer in large quantities. A powerful catalytic method is dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product. For instance, a racemic amino acid can be resolved using a chiral ligand and a metal source, such as NiCl₂, which facilitates the racemization of the starting material while one enantiomer is selectively derivatized. This method has been shown to produce amino acids with high yield (97%) and excellent diastereomeric excess (99.5% de) nih.gov.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis leverages the high stereospecificity of enzymes to perform chemical transformations. This approach is often considered a "green" chemistry method due to the mild reaction conditions (aqueous media, ambient temperature, and pressure) and high selectivity of enzymes mdpi.com. Several enzymatic strategies are applicable to the synthesis of chiral amino acids rsc.org.

One major route is the asymmetric reductive amination of a corresponding α-keto acid, 5-chloro-2-oxopentanoic acid. Enzymes such as amino acid dehydrogenases (AADHs) can catalyze the conversion of the keto acid to the amino acid with high enantioselectivity, using ammonia (B1221849) as the amino source and a cofactor like NADH or NADPH for reduction rsc.org.

Another biocatalytic method is the enantioselective addition of ammonia to an α,β-unsaturated acid, catalyzed by enzymes like ammonia lyases rsc.org. While not directly applicable to the saturated chain of the target molecule, related enzymatic C-C bond-forming reactions can be employed. For example, engineered enzymes like UstD have been used for decarboxylative aldol additions to create γ-hydroxy amino acids, demonstrating the potential of biocatalysis to construct complex synthons stereoselectively chemrxiv.org. These enzymatic approaches provide direct access to optically pure amino acids, often avoiding the need for protecting groups and multiple synthetic steps rsc.orgresearchgate.net.

Table 2: Overview of Enzymatic Approaches for Chiral Amino Acid Synthesis

Enzymatic Method Key Enzyme Class Substrate Key Advantage
Asymmetric Reductive Amination Amino Acid Dehydrogenases (AADHs) α-Keto acid High enantioselectivity and atom economy rsc.org.
Asymmetric Amination Transaminases (TAs) α-Keto acid Uses a common amino donor (e.g., L-alanine) to transfer the amino group rsc.org.
Enantioselective Hydrolysis Acylases, Amidases, Hydantoinases Racemic N-acyl amino acid or hydantoin Kinetic resolution of a racemic mixture to yield one enantiomer.

| Aldol Condensation | Aldolases | Aldehyde and an amino acid (e.g., glycine) | Forms C-C bonds with stereocontrol rsc.org. |

Total Synthesis Strategies for this compound

The total synthesis of this compound can be approached through either divergent or convergent strategies, starting from readily available precursor molecules smolecule.com.

Divergent Synthetic Routes from Precursor Molecules

Divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield the final product. A logical starting material for a divergent synthesis of the target compound is 5-chloropentanoic acid smolecule.com. The key transformation in this route is the stereoselective introduction of the amino group at the C-2 position. This can be achieved via α-bromination followed by nucleophilic substitution with an amino group equivalent, but this typically yields a racemic product.

To achieve stereocontrol, the methods described in section 2.1 are employed. For example, the synthesis could start from a chiral precursor derived from natural amino acids like (S)-glutamic acid. The γ-carboxylic acid of glutamic acid could be reduced and subsequently converted to the chloride. This strategy leverages a pre-existing chiral center from the "chiral pool." Divergent routes starting from a common chiral precursor, such as those derived from (−)-(S)-verbenone, have proven effective for creating various polyfunctional amino acids and lactams researchgate.netconicet.gov.ar.

Convergent Synthetic Pathways and Fragment Coupling

Convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together near the end of the synthesis. For a relatively small molecule like (2S)-2-amino-5-chloropentanoic acid, a convergent approach might seem overly complex, but it can be advantageous if the fragments are readily available.

A possible convergent route could involve the coupling of a three-carbon electrophilic fragment, such as 1-bromo-3-chloropropane, with a two-carbon nucleophilic fragment, such as a chiral glycine enolate equivalent stabilized by a chiral auxiliary scielo.org.mx. This approach combines the fragment coupling with the stereocenter-forming step, making it an efficient strategy. The success of such a pathway depends on the careful selection of protecting groups and the efficiency of the coupling reaction.

Optimization of Reaction Conditions and Yield for Research Scale Production

Transitioning a synthetic route from discovery to research-scale production (gram-scale) requires careful optimization of reaction conditions to maximize yield, purity, and operational simplicity researchgate.net. Key parameters for optimization include the choice of reagents, solvents, temperature, reaction time, and purification methods researchgate.net.

A detailed example of such optimization is found in the dynamic kinetic resolution of a racemic amino acid nih.gov. In this process, various bases (e.g., K₂CO₃, Na₂CO₃, DBU) and Ni(II) sources (e.g., NiCl₂, Ni(OAc)₂) were screened to identify the optimal combination. The stoichiometric ratios of the reagents were also critical; using an excess of the racemic amino acid relative to the more expensive chiral ligand proved to be the most cost-effective approach while maximizing the yield of the desired diastereomeric complex nih.gov.

Table 3: Example of Reaction Condition Optimization for Dynamic Kinetic Resolution

Parameter Condition Tested Optimal Result Rationale
Base K₂CO₃, Na₂CO₃, DBU, Et₃N K₂CO₃ Best performance in promoting the desired reaction nih.gov.
Ni(II) Source NiCl₂, Ni(OAc)₂, Ni(acac)₂ NiCl₂ Identified as the most effective Ni(II) source nih.gov.
Stoichiometry Varying ratios of racemate, ligand, Ni(II), and base 1.4 equiv racemate, 1.0 equiv ligand, 1.4 equiv NiCl₂, 7.0 equiv base Maximized yield (97%) and diastereomeric excess (99.5% de) nih.gov.
Temperature Ambient to 60 °C 50 °C Provided a suitable reaction rate without significant side product formation nih.gov.

| Solvent | Methanol, Ethanol, THF | Methanol | Facilitated dissolution of reagents and precipitation of the product upon cooling nih.gov. |

Derivatization Strategies for Research Probes and Advanced Intermediates

This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including research probes and advanced pharmaceutical intermediates. The presence of a reactive chloro group at the 5-position, combined with the amino acid scaffold, allows for a variety of derivatization strategies. A key approach involves the nucleophilic substitution of the chloride to introduce diverse functional groups, thereby creating novel amino acid analogs with potential biological activity.

A prominent example of this strategy is the synthesis of ornithine analogs, which can act as inhibitors for enzymes such as nitric oxide synthase (NOS). Research has demonstrated the successful synthesis of S-2-amino-5-azolylpentanoic acids using a similar starting material, 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester. This methodology is directly translatable to the corresponding chloro-derivative. The core of this strategy involves the alkylation of various nitrogen-containing heterocycles (azoles) with the protected amino acid.

The general synthetic route commences with the protection of the amino group of (2S)-2-amino-5-chloropentanoic acid, typically as a tert-butoxycarbonyl (Boc) derivative, and esterification of the carboxylic acid, for instance, as a t-butyl ester. This protected intermediate can then undergo nucleophilic substitution with a variety of azoles, such as imidazoles, 1,2,4-triazoles, and tetrazole, under basic conditions. The final step involves the deprotection of the amino and carboxyl groups to yield the target 2-amino-5-azolylpentanoic acids. nih.gov

These derivatized amino acids serve as valuable research probes for studying enzyme mechanisms and for the development of new therapeutic agents. For instance, 2-amino-5-(imidazol-1-yl)pentanoic acid has been identified as a potent inhibitor of rat inducible nitric oxide synthase (iNOS), rat neuronal nitric oxide synthase (nNOS), and a human-derived constitutive nitric oxide synthase (cNOS). nih.gov

The following tables detail the synthesis of various azolylpentanoic acid derivatives, showcasing the versatility of this derivatization strategy.

Table 1: Synthesis of 2-Amino-5-azolylpentanoic Acids via Nucleophilic Substitution
Reactant AzoleResulting DerivativeReaction ConditionsSignificance
Imidazole (B134444)(S)-2-Amino-5-(imidazol-1-yl)pentanoic acidReaction with protected 5-halopentanoic acid ester in the presence of a base, followed by deprotection.Potent inhibitor of iNOS, nNOS, and cNOS. nih.gov
1,2,4-Triazole(S)-2-Amino-5-(1,2,4-triazol-1-yl)pentanoic acidReaction with protected 5-halopentanoic acid ester in the presence of a base, followed by deprotection. Alkylation occurs principally at the N-1 position. nih.govResearch probe for studying NOS inhibition.
TetrazoleMixture of (S)-2-Amino-5-(tetrazol-1-yl)pentanoic acid and (S)-2-Amino-5-(tetrazol-2-yl)pentanoic acidReaction with protected 5-halopentanoic acid ester in the presence of a base, followed by deprotection. Alkylation occurs at both N-1 and N-2 positions. nih.govAdvanced intermediates for further chemical modification.
2-Nitroimidazole(S)-2-Amino-5-(2-nitroimidazol-1-yl)pentanoic acidReaction with protected 5-halopentanoic acid ester in the presence of a base, followed by deprotection.Lead compound for the design of more potent NOS inhibitors. nih.gov

Further modifications can be introduced to the heterocyclic ring to fine-tune the biological activity. For example, a nitrile group can be introduced at the 2-position of the imidazole ring in 2-amino-5-(imidazol-1-yl)pentanoic acid by reacting the N-protected precursor with 1-cyano-4-dimethylaminopyridine. nih.gov This highlights the potential for creating a diverse library of compounds from a single chiral precursor.

Table 2: Further Derivatization of an Advanced Intermediate
Starting IntermediateReagentResulting ProductPurpose of Derivatization
Protected (S)-2-Amino-5-(imidazol-1-yl)pentanoic acid1-Cyano-4-dimethylaminopyridineProtected (S)-2-Amino-5-(2-cyanoimidazol-1-yl)pentanoic acidTo introduce an electron-withdrawing group to modulate the electronic properties and binding affinity of the inhibitor. nih.gov

Mechanistic Investigations of 2s 2 Amino 5 Chloropentanoic Acid Hydrochloride Chemical Reactivity

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies specifically on (2S)-2-amino-5-chloropentanoic acid hydrochloride are not extensively documented in publicly available literature. However, the reactivity of its functional groups can be analyzed based on established principles for similar molecules. Key transformations would include nucleophilic substitution at the C-5 position, reactions of the amino group, and esterification or amidation of the carboxylic acid.

The kinetics of nucleophilic substitution at the primary alkyl chloride would likely follow an SN2 mechanism, influenced by the concentration of both the amino acid and the incoming nucleophile. The rate would also be dependent on the solvent, temperature, and the nature of the nucleophile. For instance, intramolecular cyclization to form a proline derivative is a plausible reaction, the kinetics of which would be governed by the conformational feasibility of the pentanoic acid chain to allow the amino group to attack the C-5 carbon.

Thermodynamic analysis would consider the enthalpy and entropy changes associated with these transformations. The formation of a cyclic product, for example, is often entropically disfavored but can be enthalpically driven by the formation of a stable ring system. Computational chemistry could provide valuable insights into the transition state energies and reaction energy profiles, helping to predict the feasibility and outcomes of various reactions. nih.gov

Electrophilic and Nucleophilic Character of Functional Groups

The chemical behavior of this compound is defined by the electrophilic and nucleophilic nature of its constituent functional groups. masterorganicchemistry.comkhanacademy.org

Nucleophilic Centers:

The primary amino group (-NH2) is the most prominent nucleophilic center. The lone pair of electrons on the nitrogen atom can attack various electrophiles. In its protonated form as a hydrochloride salt, its nucleophilicity is significantly reduced. Deprotonation is necessary to unleash its nucleophilic potential.

The carbonyl oxygen of the carboxylic acid has lone pairs and can act as a weak nucleophile or a hydrogen bond acceptor.

Electrophilic Centers:

The carbon atom bonded to the chlorine (C-5) is a primary electrophilic site. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon susceptible to attack by nucleophiles. khanacademy.org

The carbonyl carbon of the carboxylic acid is another electrophilic center, susceptible to attack by strong nucleophiles, leading to esterification or amidation reactions.

The interplay between these centers allows for a range of reactions. For example, under basic conditions, the deprotonated amino group can act as an internal nucleophile, attacking the electrophilic C-5 carbon to form a cyclic product. nih.gov

Table 1: Electrophilic and Nucleophilic Characteristics

Functional Group Atom(s) Character Potential Reactions
Amino Group Nitrogen Nucleophilic Alkylation, Acylation, Intramolecular cyclization
Carboxylic Acid Carbonyl Carbon Electrophilic Esterification, Amidation
Carboxylic Acid Carbonyl Oxygen Nucleophilic Protonation, Hydrogen bonding

Intramolecular and Intermolecular Interactions Affecting Reactivity

Both intramolecular and intermolecular interactions play a significant role in the conformation and reactivity of this compound.

Intramolecular Interactions:

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the protonated amino group and the carbonyl oxygen of the carboxylic acid. This interaction can influence the molecule's conformation, potentially bringing the nucleophilic amino group in proximity to the electrophilic C-5 carbon, which could affect the rate of intramolecular cyclization. The formation of a five-membered ring through hydrogen bonding (a C5 interaction) can stabilize extended conformations. semanticscholar.org

Intermolecular Interactions:

Hydrogen Bonding: In the solid state and in solution, extensive intermolecular hydrogen bonding is expected. These interactions will occur between the amino groups and carboxylic acid groups of adjacent molecules. This can lead to the formation of dimers or larger aggregates, which can influence solubility and crystal packing.

Ionic Interactions: As a hydrochloride salt, strong ionic interactions exist between the ammonium (B1175870) cation and the chloride anion.

These non-covalent interactions are crucial in determining the molecule's physical properties and can modulate its chemical reactivity by affecting the accessibility of the reactive sites. mdpi.com

Stability and Degradation Pathways Under Controlled Research Conditions (Excluding Safety/Storage)

Under aqueous conditions, the compound's stability would be pH-dependent. In acidic solutions (pH < 5), the amino group is protonated, which generally increases the stability of amino acids by preventing certain degradation reactions. nih.gov

Potential degradation pathways under controlled research conditions (e.g., heating in a specific solvent) could include:

Intramolecular Cyclization: As mentioned, under appropriate pH conditions (typically neutral to basic), the amino group can displace the chloride ion to form L-proline derivatives. This is a common reaction for γ- and δ-halo amino acids.

Hydrolysis of the Alkyl Chloride: Although less likely for a primary alkyl chloride compared to tertiary or secondary ones, prolonged heating in aqueous solution could lead to the hydrolysis of the C-Cl bond, yielding (2S)-2-amino-5-hydroxypentanoic acid.

Dimerization/Polymerization: At elevated temperatures, intermolecular reactions could occur. For instance, the amino group of one molecule could react with the alkyl chloride of another, leading to the formation of dimers or oligomers. Another possibility is the formation of lactams through intermolecular amidation, although this typically requires harsher conditions.

A study on the degradation of 5-aminolevulinic acid, another amino acid, showed that it undergoes self-condensation to form pyrazine (B50134) derivatives in aqueous solution, a process that is inhibited at low pH. nih.gov Similar self-condensation reactions, though structurally different, could be a consideration for (2S)-2-amino-5-chloropentanoic acid under certain conditions.

Table 2: Potential Degradation Products

Degradation Pathway Resulting Compound(s)
Intramolecular Cyclization Proline derivatives
Hydrolysis (2S)-2-amino-5-hydroxypentanoic acid

Advanced Spectroscopic and Structural Elucidation of 2s 2 Amino 5 Chloropentanoic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For (2S)-2-amino-5-chloropentanoic acid hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the connectivity and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of each atom. In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons. The ¹³C NMR spectrum shows distinct signals for each non-equivalent carbon atom.

While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The protonated amine and carboxylic acid groups in the hydrochloride salt will influence the chemical shifts of nearby nuclei.

Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1 (-COOH)~12-13Singlet (broad)~170-175
C2 (-CH(NH₃⁺))~4.0-4.2Triplet~55-60
C3 (-CH₂)~1.9-2.2Multiplet~28-32
C4 (-CH₂)~1.8-2.0Multiplet~30-34
C5 (-CH₂Cl)~3.6-3.8Triplet~43-47
-NH₃⁺~8.0-9.0Singlet (broad)-

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and concentration.

To confirm the atomic connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the proton on C2 and the C3 methylene (B1212753) protons, between C3 and C4 protons, and between C4 and C5 protons, confirming the linear pentanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively assign each proton signal to its corresponding carbon signal in the aliphatic chain (C2, C3, C4, and C5).

Confirming the (S)-configuration at the chiral center (C2) is critical. While standard NMR does not distinguish between enantiomers, specialized NMR methods can be used for stereochemical assignment. A common approach involves derivatization with a chiral agent, such as Mosher's acid, to create diastereomers. These diastereomers have distinct chemical shifts in their NMR spectra, allowing for the determination of the original enantiomer's configuration by analyzing the differences in these shifts. Another method involves the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, inducing chemical shift differences without covalent modification.

Mass Spectrometry (MS) in Structural Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For (2S)-2-amino-5-chloropentanoic acid (the free base, C₅H₁₀ClNO₂), the monoisotopic mass is 151.0399. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. The presence of the hydrochloride salt means the analyte itself is the cation of the free amino acid.

Expected HRMS Data for the Cationic Form [C₅H₁₁ClNO₂]⁺

Ion FormulaCalculated m/z
[C₅H₁₁³⁵ClNO₂]⁺152.0478
[C₅H₁₁³⁷ClNO₂]⁺154.0449

The high resolution and accuracy of HRMS (typically <5 ppm error) allow for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) which is then fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For protonated (2S)-2-amino-5-chloropentanoic acid, characteristic fragmentation pathways for amino acids would be expected.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossDescription
152.0/154.0106.0/108.0HCOOH (46)Loss of formic acid
152.0/154.0135.0/137.0NH₃ (17)Loss of ammonia (B1221849) from the amino group
152.0/154.084.0C₅H₈Cl (loss of NH₃+CO)Complex fragmentation
152.0/154.074.0C₃H₆Cl (side chain)Alpha-cleavage with loss of the side chain

This fragmentation data helps to piece together the molecular structure, confirming the presence of the carboxylic acid, the amino group, and the chloropentyl side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques can confirm the presence of the carboxylic acid, the protonated amine (ammonium), the alkyl chain, and the carbon-chlorine bond.

In the solid state, amino acid hydrochlorides exist with a protonated amine (-NH₃⁺) and a neutral carboxylic acid (-COOH) group, unlike the zwitterionic form found in the free amino acid at neutral pH.

Characteristic IR and Raman Vibrational Modes

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Broad absorption due to hydrogen bonding.
N-H (Ammonium)Stretching3000-3300 (multiple bands)Symmetric and asymmetric stretches of the -NH₃⁺ group.
C=O (Carboxylic Acid)Stretching1700-1730Characteristic strong absorption for the carbonyl group.
N-H (Ammonium)Bending (Asymmetric)1560-1610"Amine I" band.
N-H (Ammonium)Bending (Symmetric)1480-1550"Amine II" band.
C-H (Alkyl)Stretching2850-2960Symmetric and asymmetric stretches of CH₂ groups.
C-H (Alkyl)Bending1350-1470Scissoring and bending modes of CH₂ groups.
C-O (Carboxylic Acid)Stretching1200-1300Coupled with O-H in-plane bending.
C-Cl (Alkyl Chloride)Stretching650-750Characteristic stretching vibration for the C-Cl bond.

The combined data from IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups, corroborating the structural information obtained from NMR and MS analyses.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a detailed X-ray crystallographic analysis for the solid-state structure of this compound has not been reported in publicly accessible scientific literature or crystallographic databases.

Computational Chemistry and Theoretical Studies on 2s 2 Amino 5 Chloropentanoic Acid Hydrochloride

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of (2S)-2-amino-5-chloropentanoic acid hydrochloride are intrinsically linked to its three-dimensional structure and conformational flexibility. The presence of multiple rotatable bonds along the pentanoic acid chain allows the molecule to adopt various conformations.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them (transition states). This can be achieved through a combination of molecular mechanics and quantum mechanical calculations. The resulting energy landscape map provides a comprehensive picture of the molecule's conformational preferences. researchgate.net

For this compound, key dihedral angles to consider would be those around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds of the pentanoic acid backbone, as well as the rotation of the amino and carboxyl groups. The presence of the chlorine atom can influence the conformational preferences due to steric and electrostatic interactions. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For this compound, MD simulations can provide insights into how the solvent influences its conformational equilibrium. aps.org The interactions between the charged amino and carboxyl groups, as well as the polar C-Cl bond, with water molecules will play a significant role in determining the preferred conformations in solution. acs.org The hydrochloride counter-ion will also be explicitly modeled to understand its role in the solvation shell.

MD simulations can also be used to calculate various thermodynamic and transport properties, such as the diffusion coefficient and radial distribution functions, which describe the structure of the solvent around the solute molecule.

Table 2: Typical Parameters for an MD Simulation of an Amino Acid in Water

ParameterTypical Value/Method
Force FieldCHARMM, AMBER, or GROMOS
Water ModelTIP3P or SPC/E
EnsembleNPT (isothermal-isobaric)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns - 1 µs

Note: This table provides a general example of simulation parameters and may vary depending on the specific research question.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

For this compound, DFT and ab initio methods can be used to calculate NMR chemical shifts for the 1H, 13C, and 15N nuclei. illinois.edu These calculations are sensitive to the molecular geometry and electronic environment, making them a good probe of the molecular structure. Discrepancies between calculated and experimental chemical shifts can often be resolved by considering different conformations or solvent effects. nih.gov

Vibrational frequencies corresponding to IR and Raman spectra can also be computed. nih.gov The calculated vibrational modes can be animated to provide a detailed assignment of the experimental spectra, helping to identify the characteristic vibrations of the different functional groups within the molecule.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

For this compound, theoretical methods can be used to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the amino and carboxyl groups. researchgate.net By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. rsc.org

For example, the mechanism of intramolecular cyclization to form a lactam could be investigated. Computational methods would be used to locate the transition state for this reaction and calculate the associated energy barrier, providing a quantitative measure of the reaction rate. osti.gov These theoretical insights are crucial for understanding the chemical stability and reactivity of the compound.

Biochemical Research Applications and Mechanistic Insights Excluding Clinical Outcomes

Exploration as an Unnatural Amino Acid in Peptide and Protein Research

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy to introduce novel chemical functionalities, probe biological processes, and enhance therapeutic properties. nih.govscripps.edu Halogenated amino acids, in particular, have been utilized to study and modulate protein structure and stability. nih.govmdpi.com

While specific studies detailing the incorporation of (2S)-2-amino-5-chloropentanoic acid into peptides for structural probing are not extensively documented in publicly available literature, the principles of using halogenated amino acids for such purposes are well-established. The chlorine atom can serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, the unique spectroscopic signature of the carbon-chlorine bond could potentially be exploited in vibrational spectroscopy or as a probe in NMR studies to monitor local environmental changes within a peptide or protein. beilstein-journals.orgmdpi.com The introduction of this UAA can also be used to create specific cross-linking sites within or between peptide chains, providing valuable distance constraints for structural elucidation.

The synthesis of peptides containing UAAs can be achieved through solid-phase peptide synthesis (SPPS), where the Fmoc-protected version of (2S)-2-amino-5-chloropentanoic acid would be utilized. nih.gov This allows for its site-specific insertion at any desired position within a peptide sequence.

The introduction of a chlorinated amino acid like (2S)-2-amino-5-chloropentanoic acid into a protein can have significant effects on its folding and stability. The steric bulk of the chlorine atom, compared to a hydrogen atom in its natural analog norvaline, can influence local packing within the hydrophobic core of a protein. nih.gov Depending on the context of the substitution, this can either lead to stabilization through enhanced van der Waals interactions or destabilization due to steric clashes.

ParameterDescriptionRelevance to (2S)-2-amino-5-chloropentanoic acid incorporation
Melting Temperature (Tm) The temperature at which 50% of the protein is unfolded.An increase or decrease in Tm upon incorporation would indicate stabilization or destabilization, respectively.
Gibbs Free Energy of Folding (ΔG) The overall thermodynamic stability of the folded state relative to the unfolded state.A more negative ΔG signifies a more stable protein.
Enthalpy of Folding (ΔH) The heat change associated with folding, reflecting changes in non-covalent interactions.Alterations in ΔH would indicate changes in hydrogen bonding and van der Waals interactions.
Entropy of Folding (ΔS) The change in disorder upon folding, largely driven by the hydrophobic effect.The hydrophobic chloropentyl side chain would likely contribute favorably to the entropy of folding.

Substrate and Inhibitor Studies with Enzymes

The structural similarity of (2S)-2-amino-5-chloropentanoic acid to natural amino acids, combined with its reactive chloromethyl group, makes it a valuable tool for studying enzyme mechanisms, particularly as an inhibitor.

While direct studies on (2S)-2-amino-5-chloropentanoic acid are limited, extensive research on the closely related compound, L-2-amino-4-oxo-5-chloropentanoate, provides significant mechanistic insights. This chloroketone acts as a potent irreversible inhibitor of γ-glutamylcysteine synthetase. nih.gov The inhibition is competitive with respect to L-glutamate, indicating that the inhibitor binds to the glutamate (B1630785) binding site. nih.gov The binding and subsequent inactivation require the presence of divalent cations like Mg²⁺ or Mn²⁺. nih.gov

Kinetic analysis of the inhibition of γ-glutamylcysteine synthetase by L-2-amino-4-oxo-5-chloropentanoate revealed that L-glutamate protects the enzyme from inactivation, a hallmark of active-site directed inhibition. nih.gov Furthermore, radiolabeling studies with ¹⁴C-labeled chloroketone demonstrated stoichiometric binding to the heavy subunit of the enzyme, confirming a specific and covalent interaction. nih.gov These findings suggest that a nucleophilic residue in the active site, likely a sulfhydryl group, attacks the electrophilic carbon of the chloroketone, leading to irreversible inactivation. nih.gov

Studies with other aminotransferases, such as ornithine aminotransferase (OAT), have shown that halogenated analogs of ornithine can act as potent inhibitors. mdpi.comnih.govnih.gov This further supports the potential for (2S)-2-amino-5-chloropentanoic acid to act as a specific inhibitor for enzymes that recognize linear amino acids.

The covalent modification of enzymes by inhibitors like L-2-amino-4-oxo-5-chloropentanoate is a key tool in mechanistic enzymology. The formation of a covalent adduct allows for the identification of active site residues through techniques like peptide mapping and mass spectrometry. In the case of γ-glutamylcysteine synthetase, the interaction with the chloroketone strongly suggests the involvement of a nucleophilic cysteine residue in the catalytic mechanism. nih.gov This supports the hypothesis of a γ-glutamyl-S-enzyme intermediate being formed during the normal catalytic cycle. nih.gov

The study of such enzyme-inhibitor complexes can provide a "snapshot" of the enzyme in a catalytically relevant conformation, which can be invaluable for structural studies like X-ray crystallography. The determination of the three-dimensional structure of such a complex can reveal the precise interactions between the inhibitor and the active site residues, providing a detailed map of the binding pocket and the catalytic machinery.

Interaction with Biological Macromolecules: Non-Covalent Binding Studies

Beyond covalent interactions, the chlorine atom in (2S)-2-amino-5-chloropentanoic acid can participate in various non-covalent interactions with biological macromolecules. nih.gov Computational studies have highlighted the importance of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain), in molecular recognition. nih.govresearchgate.netacs.org

The strength and directionality of halogen bonds can contribute significantly to the binding affinity and specificity of a ligand for its target protein. nih.gov The incorporation of (2S)-2-amino-5-chloropentanoic acid into a peptide or small molecule could therefore be a strategy to introduce a halogen bond donor to enhance binding to a target protein.

Interaction TypePotential Role in Binding of (2S)-2-amino-5-chloropentanoic acid
Halogen Bonding The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on a macromolecule.
Hydrophobic Interactions The pentyl chain contributes to hydrophobic interactions, which are a major driving force for binding.
Hydrogen Bonding The amino and carboxyl groups can participate in hydrogen bonding with the target molecule.
Van der Waals Forces The overall shape and size of the molecule will influence van der Waals interactions.

Role in Biosynthetic Pathways (if relevant to natural products)

While no definitive natural product has been identified to contain a 5-chloronorvaline moiety to date, the enzymatic machinery for its biosynthesis exists in nature, suggesting its potential as a precursor or intermediate in the biosynthesis of yet-to-be-discovered natural products. The enzymatic halogenation of amino acids is a known biological process, and research has shown that enzymes capable of chlorinating L-norvaline are present in certain microorganisms. nih.gov

One such enzyme is SyrB2, a non-heme Fe(II)/α-ketoglutarate-dependent halogenase involved in the biosynthesis of syringomycin (B1172496) E. nih.gov Studies have demonstrated that SyrB2 exhibits a degree of substrate promiscuity and can utilize L-norvaline as a substrate, catalyzing its chlorination. nih.gov This enzymatic capability provides a plausible biosynthetic route for the formation of (2S)-2-amino-5-chloropentanoic acid within a biological context. The chlorination occurs at an unactivated aliphatic carbon center, a challenging transformation in synthetic organic chemistry, highlighting the efficiency and specificity of enzymatic halogenation. nih.gov

The existence of such enzymatic pathways suggests that 5-chloronorvaline could be incorporated into non-ribosomal peptides or other secondary metabolites. In these pathways, the chlorinated amino acid could serve as a key building block, or the chloro group could act as a leaving group in subsequent enzymatic reactions to form other functionalities, a strategy observed in the biosynthesis of other natural products. escholarship.org The investigation into the biosynthetic gene clusters of various organisms may yet reveal natural products that utilize (2S)-2-amino-5-chloropentanoic acid as a precursor.

Table 1: Enzymatic Chlorination of L-norvaline by SyrB2
EnzymeSubstrateReaction TypePotential ProductSignificance
SyrB2L-norvalineChlorination(2S)-2-amino-5-chloropentanoic acidDemonstrates a plausible biosynthetic pathway for the formation of 5-chloronorvaline in nature. nih.gov

Development of Molecular Probes for Biochemical Pathways

The unique chemical structure of (2S)-2-amino-5-chloropentanoic acid makes it an attractive scaffold for the development of molecular probes to investigate biochemical pathways. The terminal chloro group can serve as a reactive handle for the attachment of reporter molecules, such as fluorophores or biotin, or as an electrophilic site for covalent interaction with enzyme active sites.

Molecular probes are essential tools for studying the function, localization, and activity of biomolecules within their native environment. Amino acids and their derivatives are often used as the core structure for these probes due to their biocompatibility and their ability to be recognized by specific enzymes and transporters.

In the context of developing molecular probes, (2S)-2-amino-5-chloropentanoic acid could be utilized in several ways:

Activity-Based Probes (ABPs): The chloroalkane functionality can act as a weak electrophile. This property could be exploited to design ABPs that target the active sites of specific enzymes. Upon binding, a nucleophilic residue in the enzyme's active site could attack the carbon bearing the chlorine, leading to covalent and irreversible inhibition. This would allow for the specific labeling and identification of target enzymes from complex biological mixtures.

Fluorescent Probes: The amino group of 5-chloronorvaline can be readily coupled to a variety of fluorescent dyes. The resulting fluorescent amino acid can then be used in peptide synthesis to create fluorescently labeled peptides. These probes can be used to study peptide-protein interactions, enzyme kinetics, and the localization of peptides within cells.

Precursors for other Non-canonical Amino Acids: The chloro group can be displaced by other nucleophiles to generate a variety of other 5-substituted norvaline derivatives. This allows for the synthesis of a library of non-canonical amino acids with different functionalities, which can then be incorporated into peptides to probe structure-activity relationships or to introduce specific biophysical properties.

While specific molecular probes derived directly from (2S)-2-amino-5-chloropentanoic acid are not yet widely reported in the literature, the principles of probe design and the chemical reactivity of the molecule strongly support its potential in this area of biochemical research. The synthesis of such probes would follow established chemical methodologies for the modification of amino acids and their incorporation into larger molecules.

Table 2: Potential Applications of (2S)-2-amino-5-chloropentanoic acid in Molecular Probe Development
Probe TypeDesign PrinciplePotential Application
Activity-Based ProbesThe chloro group acts as an electrophilic warhead for covalent modification of enzyme active sites.Identifying and profiling the activity of specific enzyme classes.
Fluorescent ProbesAttachment of a fluorophore to the amino acid scaffold.Studying peptide localization, transport, and interactions in living systems.
Tagged PeptidesIncorporation into peptides to introduce a unique tag for pull-down assays or imaging.Isolating and identifying binding partners of specific peptides.

Analytical Methodologies for Research Oriented Detection and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a molecule like (2S)-2-amino-5-chloropentanoic acid hydrochloride, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are particularly relevant.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable starting point for method development.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of polar molecules like amino acids.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention.

Detection: UV detection is often employed for amino acids, although the chromophore in this specific molecule might necessitate derivatization for enhanced sensitivity. A more universal detector like a mass spectrometer (LC-MS) could provide both quantification and structural confirmation.

Derivatization: To improve chromatographic behavior and detection sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be utilized.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, derivatization is a mandatory step to convert them into volatile derivatives suitable for GC analysis. mdpi.comsigmaaldrich.comthermofisher.com

Derivatization Strategies:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of the amino and carboxyl groups. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxylic acid group (e.g., with propanol/HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride) is a common approach. mdpi.com

Typical GC-MS Parameters for Amino Acid Derivatives:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Since the compound of interest is the (2S)-enantiomer, determining its enantiomeric purity is critical. Chiral chromatography is the most effective method for separating enantiomers. sigmaaldrich.comnih.gov

Chiral Stationary Phases (CSPs):

Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin or vancomycin are known to be effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose and amylose can also be used, often requiring derivatization of the amino acid.

Crown Ether-based CSPs: These are particularly useful for the separation of primary amines and amino acids.

Illustrative Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Electrophoretic Methods in Research Applications

Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable tool for the analysis of amino acids. nih.gov For charged molecules like this compound, capillary zone electrophoresis (CZE) is the most suitable mode.

The separation in CZE is based on the differences in the electrophoretic mobility of the analytes in a buffered solution under the influence of an electric field. The charge-to-size ratio of the molecule dictates its migration time. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the net charge of the amino acid.

For enantiomeric separation, chiral selectors can be added to the BGE. Cyclodextrins and their derivatives are commonly used for this purpose in CE.

Potential CZE Method Parameters:

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 200 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

Spectrophotometric and Fluorometric Assay Development for Research Purposes

Spectrophotometric and fluorometric methods can be developed for the quantification of this compound in various research samples. These methods often rely on a chemical reaction that produces a colored or fluorescent product.

Spectrophotometric Assays:

A common spectrophotometric method for primary amines involves reaction with a suitable chromogenic reagent. For instance, complexation with metal ions like copper(II) can lead to a product with a distinct UV-Vis absorption spectrum that can be used for quantification. nih.gov

Fluorometric Assays:

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. A widely used approach for the fluorometric determination of amino acids is derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol. This reaction rapidly forms a highly fluorescent isoindole derivative. mdpi.com

Key Parameters for a Fluorometric Assay:

ParameterDetail
Derivatizing Reagent o-Phthalaldehyde (OPA) with 2-mercaptoethanol
Reaction Conditions Alkaline pH (e.g., borate buffer pH 9.5)
Excitation Wavelength ~340 nm
Emission Wavelength ~455 nm
Instrumentation Fluorescence spectrophotometer or plate reader

The fluorescence intensity would be directly proportional to the concentration of this compound in the sample.

Development of Novel Sensor Technologies for Research Applications

The development of novel sensors for the specific and sensitive detection of amino acids is an active area of research. These technologies could be adapted for the detection of this compound.

Electrochemical Sensors:

Electrochemical sensors, particularly those based on modified electrodes, can offer high sensitivity and selectivity. mdpi.comnih.gov The amino acid can be detected through its direct oxidation or reduction at the electrode surface, or indirectly through its interaction with a redox-active mediator immobilized on the electrode. For halogenated amino acids, the electrochemical properties might be influenced by the presence of the chlorine atom, potentially offering a unique electrochemical signature.

Biosensors:

Biosensors utilize a biological recognition element, such as an enzyme or an antibody, coupled to a transducer to generate a signal. An enzyme-based biosensor could utilize an amino acid oxidase that acts on (2S)-2-amino-5-chloropentanoic acid. The reaction would produce hydrogen peroxide, which can be detected electrochemically. The development of such a sensor would require an enzyme with sufficient activity and specificity for this particular amino acid.

Optical Sensors:

Optical sensors, including those based on fluorescence or colorimetric changes, are also being developed. These can involve synthetic receptors or molecularly imprinted polymers that selectively bind the target amino acid, leading to a change in the optical properties of the sensor.

The development of a novel sensor for this compound would likely focus on creating a recognition element that can specifically interact with its unique structure, including the chloroalkyl side chain.

Potential Applications in Chemical Biology and Material Science Non Biological, Non Clinical

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

(2S)-2-amino-5-chloropentanoic acid hydrochloride serves as a versatile chiral synthon in asymmetric synthesis, providing a stereochemically defined framework for the construction of more complex molecules. The inherent chirality at the α-carbon is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in various fields of chemistry.

One of the key applications of this compound is in the synthesis of heterocyclic structures. The presence of the amino group and the terminal chlorine atom allows for intramolecular cyclization reactions to form nitrogen-containing rings. For instance, derivatives of (2S)-2-amino-5-chloropentanoic acid can be utilized to synthesize substituted piperidines. nih.govnih.gov This is typically achieved by N-alkylation followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chlorine atom to form the six-membered ring. The stereochemistry of the starting amino acid directly influences the stereochemistry of the resulting piperidine (B6355638) derivative.

Furthermore, this chiral building block is a precursor for the synthesis of lactams, which are cyclic amides. Intramolecular cyclization of N-acylated derivatives of (2S)-2-amino-5-chloropentanoic acid can lead to the formation of piperidin-2-one structures. nih.gov These heterocyclic scaffolds are prevalent in many biologically active molecules and natural products. The ability to introduce chirality into these ring systems from a readily available starting material is a significant advantage in synthetic organic chemistry.

The reactivity of the chloro group also allows for its conversion into other functional groups, further expanding its utility as a building block. For example, the chlorine can be displaced by various nucleophiles to introduce different side chains, leading to a diverse range of α-amino acid derivatives with tailored functionalities.

Starting MaterialReaction TypeProduct ClassSignificance
(2S)-2-amino-5-chloropentanoic acid derivativeIntramolecular CyclizationSubstituted PiperidinesChiral nitrogen-containing heterocycles
N-Acyl-(2S)-2-amino-5-chloropentanoic acidIntramolecular CyclizationLactams (Piperidin-2-ones)Core structures in bioactive molecules
(2S)-2-amino-5-chloropentanoic acidNucleophilic SubstitutionFunctionalized α-amino acidsDiverse chiral building blocks

Precursor for Advanced Organic Materials

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, along with a reactive side chain, makes it a promising precursor for the development of advanced organic materials. While direct applications in materials like conductive polymers or metal-organic frameworks (MOFs) are not extensively documented for this specific molecule, its potential can be inferred from the broader use of functionalized amino acids in materials science. researchgate.netnih.gov

Amino acids are increasingly being used to create biodegradable polymers with tailored properties. researchgate.netnih.gov The incorporation of (2S)-2-amino-5-chloropentanoic acid into a polymer backbone could introduce specific functionalities. The chlorine atom, for example, could serve as a site for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. This could be a route to creating functionalized biodegradable polymers for various applications. cmu.edu

Moreover, the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of peptides, can benefit from unique amino acid building blocks. nih.gov (2S)-2-amino-5-chloropentanoic acid can be used to synthesize peptidomimetics with altered conformational preferences and stability due to the presence of the chloroalkyl side chain. These peptidomimetics could be explored for their potential in creating novel materials with specific recognition or catalytic properties.

Incorporation into Polymer Scaffolds for Research Applications

The covalent attachment of (2S)-2-amino-5-chloropentanoic acid to polymer scaffolds is a strategy to impart chirality and chemical functionality to these materials. nih.gov Such functionalized scaffolds have potential applications in areas like heterogeneous catalysis and affinity chromatography. The amino acid can be attached to a pre-existing polymer with suitable reactive groups, or it can be copolymerized with other monomers to form a functional polymer. researchgate.netresearchgate.net

For research in catalysis, a polymer scaffold functionalized with this chiral amino acid could act as a recyclable catalyst for asymmetric reactions. The chiral environment provided by the amino acid can induce stereoselectivity in a chemical transformation. The solid support facilitates the separation of the catalyst from the reaction products, which is a significant advantage in sustainable chemistry.

In the context of affinity-based separations, polymer scaffolds functionalized with (2S)-2-amino-5-chloropentanoic acid could be used to create stationary phases for chromatography. The functional groups of the amino acid can interact selectively with certain molecules, allowing for their separation from a complex mixture. The chlorine atom could also be used as a handle to attach other ligands to the polymer support, further diversifying the separation capabilities.

Polymer Scaffold ApplicationRole of (2S)-2-amino-5-chloropentanoic acidPotential Advantage
Asymmetric CatalysisProvides a chiral environmentRecyclable and stereoselective catalyst
Affinity ChromatographyActs as a selective ligandEnables separation of specific molecules
Functional Material SynthesisIntroduces reactive sites for further modificationTailorable material properties

Role in Supramolecular Chemistry and Self-Assembly Research

The study of non-covalent interactions that govern the spontaneous organization of molecules into well-defined structures is the essence of supramolecular chemistry. (2S)-2-amino-5-chloropentanoic acid is a molecule of interest in this field due to its potential to participate in various non-covalent interactions, including hydrogen bonding and, notably, halogen bonding. researchgate.netnih.gov

The amino and carboxyl groups of the amino acid are classic hydrogen bond donors and acceptors, which can lead to the formation of predictable supramolecular synthons. researchgate.net These interactions are fundamental in the self-assembly of amino acids and peptides into ordered structures like sheets and fibrils. researchgate.netnih.gov

Of particular interest is the role of the chlorine atom in directing self-assembly through halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) acting as a Lewis acid and a Lewis base (e.g., an oxygen or nitrogen atom). researchgate.netnih.govnih.gov The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of supramolecular architectures. The presence of the chlorine atom in (2S)-2-amino-5-chloropentanoic acid provides an additional handle to control the self-assembly process, potentially leading to the formation of unique supramolecular structures that would not be accessible with its non-halogenated counterpart, norvaline. Research in this area could explore how the interplay between hydrogen and halogen bonding influences the packing of these molecules in the solid state and their aggregation behavior in solution.

Future Research Directions and Unexplored Avenues for 2s 2 Amino 5 Chloropentanoic Acid Hydrochloride

The unique structural characteristics of (2S)-2-amino-5-chloropentanoic acid hydrochloride, a chiral, non-proteinogenic amino acid containing a halogenated side chain, position it as a compound of significant interest for future scientific exploration. Its potential applications span from medicinal chemistry to materials science, necessitating innovative research across synthesis, characterization, and application. This article outlines key future research directions and unexplored avenues for this compound.

Q & A

Basic: What are the recommended analytical methods for confirming the structural integrity and purity of (2S)-2-amino-5-chloropentanoic acid hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and backbone structure. Compare chemical shifts with literature data for analogous chlorinated amino acids.
  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular weight and detect impurities. Electrospray ionization (ESI) is preferred for polar compounds.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 210–220 nm) to assess purity (>97% is typical for research-grade material) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation of dust (use fume hood) and direct contact with skin/eyes, as per GHS/CLP guidelines .
  • Storage :
    • Short-term: Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation.
    • Long-term: Aliquot and store at -20°C under inert gas (e.g., argon). Stability decreases by ~30% after 6 months at -20°C in biological matrices; monitor via HPLC .

Advanced: What experimental strategies can mitigate stability issues in biological samples containing this compound?

Methodological Answer:

  • Matrix Preservation : Add protease inhibitors or bacteriostatic agents (e.g., sodium azide) to plasma/urine to counteract microbial degradation (e.g., E. coli reduces stability by 11% in 48 hours at 37°C) .
  • Freeze-Thaw Cycles : Limit to ≤3 cycles; degradation accelerates with repeated thawing.
  • Validation : Conduct stability tests under intended storage conditions (e.g., -80°C for >6 months) and validate recovery rates using spiked samples .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

  • Comparative Studies : Synthesize both (2S) and (2R) enantiomers and compare receptor-binding affinity (e.g., via radioligand assays) or enzyme inhibition kinetics.
  • Structural Modeling : Use molecular docking simulations to predict interactions with chiral targets (e.g., amino acid transporters or proteases).
  • Case Example : Fluorinated analogs (e.g., (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride) show altered reactivity due to fluorine electronegativity; similar principles apply to chlorinated derivatives .

Basic: What solvents and conditions are optimal for preparing stock solutions of this compound?

Methodological Answer:

  • Solubility : Test in DMSO, water, or PBS. For 10 mM stock:
    • DMSO : Solubilize at RT with gentle heating (≤40°C).
    • Aqueous Buffers : Adjust pH to 5–7 to prevent protonation of the amino group.
  • Validation : Confirm solubility via dynamic light scattering (DLS) or visual inspection for precipitates. Filter sterilize (0.22 µm) for cell-based assays .

Advanced: How can researchers resolve contradictions in stability data between synthetic and biological matrices?

Methodological Answer:

  • Controlled Experiments : Compare degradation rates in pure chemical form vs. plasma/urine. For example, stability in plasma decreases by 7% after 1 month at -20°C but degrades faster in urine due to microbial activity .
  • Factor Isolation : Test individual matrix components (e.g., urea, salts) to identify destabilizing agents.
  • Statistical Analysis : Use ANOVA to assess significance of environmental variables (temperature, pH) .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the C2 position.
  • Chlorination Strategies : Introduce chlorine at the C5 position via nucleophilic substitution (e.g., using PCl3_3) or enzymatic catalysis for enantioselectivity.
  • Purification : Use recrystallization or flash chromatography (silica gel, methanol/dichloromethane eluent) .

Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacokinetic properties?

Methodological Answer:

  • Halogen Effects : Compare chlorine (electronegative, lipophilic) with fluorine (smaller, less polar) in analogs. For example, 5,5-difluoro derivatives exhibit enhanced metabolic stability but reduced solubility .
  • In Silico Tools : Predict logP and pKa using software like MarvinSketch. Validate with experimental partition coefficients (octanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.